4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a chemical compound characterized by its unique thieno[3,2-d]pyrimidine structure, which incorporates both a chlorine atom and a tributylstannyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine falls under the category of organometallic compounds due to the presence of the stannyl group. It is classified as a heterocyclic compound, specifically a pyrimidine derivative, which is significant in various fields of chemistry and pharmacology.
The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine typically involves a stannylation reaction. A common synthetic route includes:
The use of palladium as a catalyst is crucial for facilitating the coupling reaction between the chlorinated precursor and the tributylstannyl reagent. The reaction conditions must be optimized to maximize yield while minimizing side reactions.
The molecular formula of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is with a molecular weight of approximately 356.25 g/mol. Its structure features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
CAS Number | 875339-90-5 |
IUPAC Name | 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine |
Molecular Weight | 356.25 g/mol |
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions:
These reactions highlight the versatility of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine as an intermediate in organic synthesis, allowing for the construction of complex molecular architectures.
The mechanism of action for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine primarily involves its interaction with biological targets:
Research indicates that such interactions could potentially lead to therapeutic effects in various diseases by altering metabolic pathways and cellular responses.
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is described as an irritant and should be handled with care. Its physical properties include:
Key chemical properties include:
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine has several applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications across multiple disciplines within chemistry and biology .
The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine (CAS: 875339-90-5) primarily relies on directed ortho-metalation chemistry to achieve precise regioselective stannylation at the C6 position. This approach capitalizes on the inherent electronic asymmetry of the thienopyrimidine scaffold, where the C4 chlorine atom serves as a regiochemical director. The standard protocol involves:
Critical optimization parameters include:
Table 1: Lithiation-Stannylation Optimization Parameters
Variable | Optimal Condition | Yield Impact | Byproduct Formation |
---|---|---|---|
Temperature | –78°C | 75-82% | <5% |
n-BuLi Equivalents | 1.05 eq | 78% | 8-12% |
Electrophile | Bu₃SnCl | 80% | <3% |
Solvent | Anhydrous THF | 75-80% | 5-8% |
The C4 chlorine atom significantly enhances lithiation kinetics at C6 due to its electron-withdrawing effect, which acidifies the adjacent C6 proton. This regiochemical control is evidenced by NMR studies showing complete absence of C2 or C7 functionalization [1]. Post-stannylation, the C4 chlorine remains intact, providing a versatile handle for subsequent derivatization via nucleophilic substitution or cross-coupling reactions [3].
The tributylstannyl group in 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine enables palladium-catalyzed Stille couplings, making it a pivotal intermediate for synthesizing complex heterocyclic architectures. Key reaction parameters include:
Table 2: Stille Coupling Applications with 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Coupling Partner | Catalyst System | Product | Yield | Application |
---|---|---|---|---|
2-Bromopyridine | Pd(PPh₃)₄/DMF | 4-Chloro-6-(pyridin-2-yl)thienopyrimidine | 85% | Kinase inhibitor intermediate |
2-Iodothiophene | PdCl₂(PPh₃)₂/toluene | 4-Chloro-6-(thiophen-2-yl)thienopyrimidine | 78% | Antiviral scaffold |
3-Furylboronic acid | Pd(OAc)₂/TPPTS/H₂O | 4-Chloro-6-(furan-3-yl)thienopyrimidine | 68% | Fluorescent probe |
Aryl iodides | Pd₂(dba)₃/AsPh₃ | 6-Arylthieno[3,2-d]pyrimidines | 70-92% | Anticancer leads |
Microwave-assisted Stille coupling significantly improves efficiency, reducing reaction times from days to <1 hour while maintaining yields >75%. This technique employs controlled microwave irradiation (100–120°C) with Pd(PPh₃)₄ catalyst in degassed solvents, minimizing protodestannylation byproducts to <3% [1] [6]. The C4 chlorine remains inert under these conditions, enabling sequential functionalization strategies.
Kinase inhibitor synthesis exemplifies this approach, where Stille coupling installs heteroaryl pharmacophores at C6 prior to nucleophilic displacement of C4 chlorine with amines. This sequential functionalization yields dual FAK/FLT3 inhibitors with IC₅₀ values <50 nM [1].
The differential reactivity between the C4 chloro and C6 stannyl groups in 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine enables orthogonal derivatization:
Electronic asymmetry within the thieno[3,2-d]pyrimidine ring creates a reactivity gradient:
Table 3: Regioselective Modification Pathways
Position | Reaction Type | Conditions | Selectivity | Functional Group Tolerance |
---|---|---|---|---|
C4 | Nucleophilic substitution | EtOH/H₂O, 80°C, 2-12h | >95% | Amines > thiols > alkoxides |
C4 | Pd-catalyzed amination | Pd₂(dba)₃/Xantphos, 100°C | 90% | Primary/secondary amines |
C6 | Stille coupling | Pd(PPh₃)₄, 80°C, DMF | 85-95% | Aryl/heteroaryl halides |
C6 | Protodestannylation | TFA/H₂O (1:1), rt | Quant. | Acid-sensitive groups excluded |
The sequential functionalization protocol exemplifies this regiocontrol:
This strategy constructs diversely substituted thienopyrimidines like 4-morpholino-6-(pyrazin-2-yl)thieno[3,2-d]pyrimidine (kinase inhibitor core) in three steps with 65% overall yield [1] [3]. The C4 chlorine displacement shows predictable reactivity: aliphatic amines > aromatic amines > alkoxides, with reaction times varying from 2 hours (piperidine) to 24 hours (4-anisidine) at 80°C.
Traditional stannylation methodologies face environmental challenges due to heavy metal waste and volatile organic solvents. Recent advances address these issues through:
Biobased solvents demonstrate particular promise:
Table 4: Green Solvent Performance in Stannylation Chemistry
Solvent System | Reaction | Temperature | Yield | E-Factor | Advantages |
---|---|---|---|---|---|
2-MeTHF/H₂O (9:1) | Lithiation-stannylation | –60°C | 76% | 8.2 | Biodegradable, low peroxide formation |
CPME | Stille coupling | 85°C | 80% | 5.7 | High b.p., anhydrous conditions |
Ethanol/H₂O (4:1) | Stannyl chloride quench | 0°C | 72% | 10.4 | Non-flammable, inexpensive |
PEG-400 | Pd-catalyzed stannylation | 90°C | 68% | 3.9 | Catalyst retention, recyclable |
Aqueous Stille coupling represents a breakthrough, utilizing water-soluble catalysts like Pd-TPPTS (triphenylphosphine trisulfonate sodium salt). This system achieves 70–85% yield in 1:1 DMF/H₂O at 90°C, with tin byproducts efficiently removed via aqueous extraction. Reaction kinetics improve with microwave assistance (120°C, 20 min), suppressing protiodestannylation to <5% [5] [6].
Solvent-free mechanochemical approaches are emerging, where high-speed ball milling facilitates solid-state stannylation using K₂CO₃ base and catalytic Pd(OAc)₂. This eliminates solvent waste entirely while maintaining 75% yield at reduced reaction times (30 min vs. 24h) [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7